3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
This compound belongs to the cyclopenta[b]thiophen-2-amine class, characterized by a fused cyclopentane-thiophene core with an amine group at position 2 and a pyridine-2-carbonyl substituent at position 3. Key features include:
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13-11(8-4-3-6-10(8)17-13)12(16)9-5-1-2-7-15-9/h1-2,5,7H,3-4,6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVPEXNMYDNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374926-02-0 | |
| Record name | 3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the condensation of a pyridine derivative with a cyclopentane derivative under specific conditions. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another approach involves the cyclization of thiophene derivatives with various substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound.
Scientific Research Applications
3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Pyridine vs. Benzoyl Derivatives : The pyridine-2-carbonyl group in the target compound provides a nitrogen heterocycle, contrasting with benzoyl derivatives (e.g., trifluoromethylbenzoyl in ). This difference influences electronic properties: pyridine’s electron-withdrawing nature may reduce electron density at the thiophene core compared to methoxybenzoyl’s electron-donating effects .
- Salt Forms: Derivatives like methyl 4-amino-cyclopenta[b]thiophene-2-carbonyl oxylate hydrochloride () demonstrate the importance of salt formation for solubility optimization in drug development.
Biological Activity
3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C13H12N2OS
- SMILES : C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=N3)N
- InChIKey : FDXVPEXNMYDNHP-UHFFFAOYSA-N
2D Structure
The compound features a cyclopentathiophene core with a pyridine carbonyl substituent, which may contribute to its biological activity by facilitating interactions with biological targets.
The biological activity of this compound has not been extensively documented in the literature. However, similar compounds in the thienopyridine family have demonstrated various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with similar scaffolds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in neurodegenerative diseases .
- Antiviral Properties : Some derivatives have exhibited antiviral activity by disrupting protein-protein interactions critical for viral replication .
Case Studies and Research Findings
-
Antiviral Activity :
- A study on related compounds demonstrated that modifications to the thienopyridine scaffold could enhance antiviral efficacy against influenza viruses by inhibiting the PA-PB1 interaction . Although specific data for this compound is lacking, the structural similarities suggest potential antiviral properties.
-
Neuroprotective Effects :
- Research on thienopyridine derivatives has indicated that these compounds can modulate cholinergic signaling pathways, which are crucial in conditions like Alzheimer's disease. Inhibition of AChE and BChE by these compounds could lead to increased acetylcholine levels, enhancing cognitive function .
- Structure-Activity Relationship (SAR) :
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 245.07431 | 153.0 |
| [M+Na]+ | 267.05625 | 163.7 |
| [M+NH4]+ | 262.10085 | 162.3 |
| [M+K]+ | 283.03019 | 159.1 |
| [M-H]- | 243.05975 | 156.8 |
Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
